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Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

Die Validierung der chemischen und physikalischen Struktur von Polyvinylbutyral (PVB) ist fur
Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender
Bedeutung, um die Materialeigenschaften wie Adhasion, Flexibilitat und thermische Stabilitat
sicherzustellen. Dieser Leitfaden bietet einen objektiven Vergleich der priméaren
spektroskopischen Methoden — FTIR, NMR und Raman-Spektroskopie — mit komplementaren
thermischen und chromatographischen Analysetechniken und liefert die dazugehérigen
experimentellen Daten und Protokolle.

Spektroskopische Methoden zur Strukturanalyse

Spektroskopische Techniken untersuchen die Wechselwirkung von elektromagnetischer
Strahlung mit dem PVB-Material, um detaillierte Informationen tber dessen chemische
Zusammensetzung und molekulare Struktur zu erhalten.

Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie identifiziert funktionelle Gruppen im PVB-Molekil, indem sie die
Absorption von Infrarotstrahlung misst. Sie eignet sich hervorragend zur schnellen qualitativen
Uberpriufung der Hauptkomponenten: der Butyral-Acetal-Ringe, der verbliebenen
Hydroxylgruppen (Vinylalkohol-Anteil) und der Acetatgruppen (Vinylacetat-Anteil).

Experimentelles Protokoll (ATR-FTIR):
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e Probenvorbereitung: Ein kleiner Abschnitt des PVB-Films wird direkt auf den ATR-Kristall
(Abgeschwachte Totalreflexion) gelegt. Es ist keine weitere Vorbereitung erforderlich.

» Gerateeinstellungen:

o

Messmodus: ATR (z. B. mit einem Diamant- oder Germaniumkristall).

[¢]

Spektralbereich: 4000—-600 cm™1,

[e]

Auflésung: 4 cm~1,

o

Scans: 16 bis 32 Scans werden zur Verbesserung des Signal-Rausch-Verhaltnisses
gemittelt.[1]

» Datenerfassung: Zuerst wird eine Hintergrundmessung ohne Probe durchgefuhrt.
Anschliel3end wird die Probe analysiert.

Quantitative Datenprasentation (FTIR):

Zugeordnete funktionelle

Wellenzahl (cm~—2) Schwingungstyp

Gruppe

Hydroxylgruppen (Vinylalkohol-
3600-3200 O-H Streckschwingung (breit) Y ) Yigruppen (Viny

Anteil)[1]

Alkylgruppen (Polymerriickgrat
2959-2873 C-H Streckschwingung Yigruppen (Poly J

und Butyralgruppe)[1]

) Acetatgruppen (Restlicher

ca. 1740 C=0 Streckschwingung _ _

Vinylacetat-Anteil)[1]

) Acetal-Gruppen (Vinylbutyral-

1145-1000 C-O-C Streckschwingung

Anteil)

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist die leistungsfahigste Methode zur quantitativen Bestimmung der
molaren Anteile der drei Monomereinheiten (Vinylbutyral, Vinylalkohol, Vinylacetat) in der PVB-
Kette. Die 1H-NMR misst die chemische Umgebung der Wasserstoffatome.
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Experimentelles Protokoll (*H-NMR):

e Probenvorbereitung: 15-25 mg trockener PVB werden in ca. 0,7 mL deuteriertem
Losungsmittel (z. B. DMSO-ds oder Chloroform-d) gel6st.[2][3] Die vollstandige Auflésung
kann durch leichtes Erwarmen oder Ultraschallbehandlung unterstitzt werden.

o Gerateeinstellungen (Beispiel):

o

Spektrometer: 400 MHz oder hoher.

[¢]

Pulssequenz: Standard-Einpulsexperiment.

[e]

Relaxationsverzogerung (d1): 10-30 Sekunden, um eine vollstdndige Relaxation und
somit eine genaue Quantifizierung zu gewabhrleisten.[4]

[¢]

Anzahl der Scans: 64 Scans fur ein gutes Signal-Rausch-Verhaltnis.[4]

o Datenanalyse zur Quantifizierung: Die molaren Anteile werden durch die Integration der
charakteristischen Signale berechnet:

[e]

A_VB: Integrierte Flache des Methin-Protons des Acetalrings (ca. 4,5 ppm, 1H).

o

A_VA: Integrierte Flache des Methin-Protons, das an die OH-Gruppe gebunden ist (ca.
3,5-4,0 ppm, 1H).

o

A_VAc: Integrierte Flache der Methylprotonen der Acetatgruppe (ca. 2,0 ppm, 3H).

[¢]

Berechnungsformeln:

» mol% Vinylbutyral = (A_ VB /1) /[(A_VB/1)+ (A_VA/1l)+ (A VAc/3)]*100
= mol% Vinylalkohol = (A_VA/1)/[(A_VB /1) +(A_VA/1)+ (A_VAc/3)]*100
= mol% Vinylacetat = (A_VAc/3)/[(A_VB/1)+ (A_VA/1l)+ (A VAc/3)]* 100

Quantitative Datenprasentation (*H-NMR in DMSO-de):
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Chemische Verschiebung

Zuordnung Monomereinheit
(ppm)
Methin-Proton (-CH-) im ]
ca. 4,5 ] Vinylbutyral
Acetal-Ring
Methin-Proton (-CH-) an der ]
ca. 3,5-4,0 Vinylalkohol
OH-Gruppe
Methyl-Protonen (-CHs) der ]
ca. 2,0 Vinylacetat
Acetatgruppe
Methylen-Protonen (-CHz-) des S
ca.1,8-1,1 Alle Einheiten

Polymerriickgrats

Methyl-Protonen (-CHs) der ]
ca. 0,9 ) Vinylbutyral
Butyl-Seitengruppe

Raman-Spektroskopie

Die Raman-Spektroskopie liefert Informationen tber Schwingungsmoden und ist komplementar
zur FTIR. Sie ist besonders empfindlich gegeniiber symmetrischen, unpolaren Bindungen wie
dem C-C-Ruckgrat des Polymers. Die Probenvorbereitung ist minimal, und Messungen kdnnen
oft direkt durch transparente Verpackungen hindurch erfolgen.

Experimentelles Protokoll:

e Probenvorbereitung: Die PVB-Probe (Film oder Pulver) wird direkt unter dem
Mikroskopobjektiv des Raman-Spektrometers platziert.

o Geréateeinstellungen:
o Laser-Anregung: Typischerweise 532 nm oder 785 nm.

o Laserleistung: Ausreichend niedrig, um eine thermische Schéadigung der Probe zu
vermeiden.

o Akquisitionszeit und Akkumulationen: Je nach Signalstarke angepasst, z. B. 10 Sekunden
Belichtungszeit und 5 Akkumulationen.
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» Datenerfassung: Das Spektrum wird im relevanten Wellenzahlbereich (z. B. 200-3200 cm~?)

aufgenommen.

Quantitative Datenprasentation (Raman): Detaillierte und eindeutige Peak-Zuordnungen fur
PVB sind in der Literatur weniger verbreitet als fur FTIR oder NMR. Die folgenden
Zuordnungen basieren auf allgemeinen Spektren von Polymeren.

Raman-Shift (cm~?) Ungefahre Schwingungszuordnung
2970-2850 C-H Streckschwingungen (CH, CHz, CH3)
ca. 1450 CHz Deformationsschwingungen

ca. 1380 C-H Deformationsschwingungen[5]

C-C Streckschwingungen des

1200-800 .
Polymerriickgrats, C-O Streckschwingungen

Erganzende analytische Methoden

Wahrend spektroskopische Methoden die chemische Zusammensetzung beleuchten, liefern
thermische und chromatographische Analysen wichtige Einblicke in die physikalischen

Eigenschaften von PVB.

Dynamische Differenzkalorimetrie (DSC)

DSC misst den Warmefluss zu oder von einer Probe als Funktion der Temperatur. Fir PVB ist
die Bestimmung der Glastbergangstemperatur (Tg) die wichtigste Anwendung. Die Tg ist ein
kritischer Parameter, der die Temperatur angibt, bei der das Material vom einem harten,
glasartigen Zustand in einen weichen, gummiartigen Zustand tbergeht. Sie wird stark vom

Weichmachergehalt beeinflusst.
Experimentelles Protokoll:

e Probenvorbereitung: Eine kleine Probenmenge (ca. 5-10 mg) des PVB-Films wird in einen
Aluminium-DSC-Tiegel eingewogen und versiegelt.

» Gerateeinstellungen:
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[e]

Temperaturprogramm: Typischerweise ein Heiz-Kuhl-Heiz-Zyklus, um die thermische
Vorgeschichte zu l6schen. Analyse erfolgt im zweiten Heizlauf.

Heizrate: 10 K/min oder 20 K/min ist Standard.

[e]

o

Temperaturbereich: Z. B. von -20 °C bis 120 °C.

[¢]

Atmosphare: Inertgas (Stickstoff) mit einer Spulrate von 50 mL/min.

o Datenauswertung: Die Tg wird als die Temperatur am Wendepunkt des endothermen
Schritts in der Warmeflusskurve bestimmt.

Quantitative Datenprasentation (DSC):

Typischer Wertebereich fir
Parameter T Anmerkungen

Der Wert sinkt signifikant mit
Glaslibergangstemperatur (Tg) 65-85 °C (ohne Weichmacher)  steigendem

Weichmachergehalt.

Kommerzielle PVB-Folien fur
12-20 °C (mit Weichmacher) Verbundglas liegen in diesem

Bereich.

Gelpermeationschromatographie (GPC/SEC)

GPC, auch bekannt als GroRenausschlusschromatographie (SEC), trennt Polymermolekile
nach ihrer GroR3e in Losung. Diese Technik ist unerlasslich zur Bestimmung der
Molmassenverteilung (MMV) von PVB, welche die mechanischen Eigenschaften wie Zahigkeit
und Flexibilitat maflgeblich beeinflusst.

Experimentelles Protokoll:

e Probenvorbereitung: PVB wird in einem geeigneten Losungsmittel (z. B. Tetrahydrofuran,
THF) zu einer Konzentration von ca. 1-2 mg/mL gel6st. Die Lésung wird vor der Injektion
filtriert (z. B. durch einen 0,45-um-Filter), um Partikel zu entfernen.
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» Gerateeinstellungen:

o

Saulen: Ein Satz GPC-Saulen, die fur den erwarteten Molmassenbereich geeignet sind (z.
B. 2 x Agilent PLgel 5 pum MIXED-C).[5]

(¢]

Mobiles Phase (Eluent): THF.[5]

[¢]

Flussrate: 1,0 mL/min.[5]

[¢]

Detektoren: Standardmalig ein Brechungsindex-Detektor (RI). Lichtstreu- und
Viskositatsdetektoren kénnen fir absolute Molmassenbestimmungen hinzugefligt werden.

o Kalibrierung & Analyse: Das System wird mit Polymerstandards (z. B. Polystyrol) bekannter
Molmasse kalibriert. Aus der Retentionszeit der PVB-Probe wird die MMV berechnet.

Quantitative Datenprasentation (GPC):

Parameter Beschreibung Typische Werte
Gewichtsmittlere Molmasse Beeinflusst mechanische
_ , o 100.000-250.000 g/mol
(Mw) Eigenschaften wie Zahigkeit
) Bezogen auf die Anzahl der
Zahlenmittlere Molmasse (Mn) Molekiil 50.000-100.000 g/mol
olekule

] o MaR fur die Breite der
Polydispersitatsindex (PDI) ) 2,0-3,5
Molmassenverteilung (Mw/Mn)

Visuelle Zusammenfassungen

Die folgenden Diagramme illustrieren den Arbeitsablauf und den Informationsgehalt der
beschriebenen Methoden.
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Gewonnene Informationen
Analytische Methoden

Glasubergang (Tg)
g DSC-Analyse L /
i@ (Thermisch)

3 Molmassenverteilung Finale V4 lidierung
Probenvorbereitung GPC-Analyse ( (Mw, Mn, PDI) v
(Physikalisch) =

PVB-Probe .
(Film/Pulver)

Validierte
PVB-Struktur
NMR-Analyse

(Quantitativ) > Monomer-Verhaltnis
(mol%)

g FTIR-Analyse
g (Schnelltest)

»
!

Funktionelle Gruppen
(OH, Acetal, Acetat)

Logischer Arbeitsablauf zur PVB-Strukturvalidierung

Click to download full resolution via product page

Abbildung 1: Logischer Arbeitsablauf zur PVB-Strukturvalidierung.
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Raman

Funktionelle Gruppen Monomer-Zusammensetzung C-C-Riickgrat Thermische Ubergénge Molmassenverteilung
(Qualitativ) (Quantitativ) Schwingungen (Tg) (Mw, Mn, PDI)

Vergleich der durch verschiedene Methoden gewonnenen Strukturinformationen

Click to download full resolution via product page

Abbildung 2: Vergleich der durch verschiedene Methoden gewonnenen Strukturinformationen.

Zusammenfassender Vergleich
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Methode

Informationstyp

Probenvorbereitun
g

Hauptvorteile &
Einschréankungen

FTIR

Qualitativ
(Funktionelle

Gruppen)

Minimal (direkte

Messung von Filmen)

Vorteile: Schnell,
einfach,
kostengunstig, ideal
fur die schnelle
Identifizierung.
Nachteile: Schwierige
Quantifizierung,

Uberlagernde Peaks.

NMR

Quantitativ (Monomer-

Verhaltnis)

Moderat (Auflésen in
deuteriertem

Ldsungsmittel)

Vorteile: Hochste
Genauigkeit bei der
Bestimmung der
chemischen
Zusammensetzung.
Nachteile: Teurere
Gerate, langere

Messzeiten.

Raman

Qualitativ (Molekulare

Schwingungen)

Minimal (direkte

Messung)

Vorteile: Geringe
Stoérung durch
Wasser, Messung
durch Glas mdoglich.
Nachteile: Schwaches
Signal, Fluoreszenz
kann stbren, weniger
etablierte
Datenbanken fur PVB.

DSC

Physikalisch
(Thermische

Ubergénge)

Einfach (Einwiegen in

Tiegel)

Vorteile: Prazise
Bestimmung der Tg,
wichtig fur
anwendungsbhezogen
e Eigenschaften.
Nachteile: Liefert

keine Information Uber
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die chemische

Zusammensetzung.

Vorteile: Einzige
Methode zur

Bestimmung der

Physikalisch B gesamten
_ Moderat (Auflosen )
GPC (Molmassenverteilung o Molmassenverteilung.
und Filtrieren) ) ]
) Nachteile: Relative

Ergebnisse (aul3er bei
Mehrfachdetektion),

[6sungsmittelintensiv.

Fazit:

Fur eine umfassende Validierung der PVB-Struktur ist eine Kombination von Methoden
unerlasslich. Die NMR-Spektroskopie ist die Methode der Wahl fiir eine prazise quantitative
Bestimmung der chemischen Zusammensetzung. FTIR dient als schnelle und zugéngliche
Methode zur qualitativen Uberprifung. GPC und DSC sind unverzichtbar, um die
physikalischen Eigenschaften — die Molmassenverteilung und das thermische Verhalten — zu
charakterisieren, die fur die Endanwendung des Polymers von entscheidender Bedeutung sind.
Die Raman-Spektroskopie bietet erganzende Informationen, insbesondere zur Analyse des
Polymerrtckgrats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. revmaterialeplastice.ro [revmaterialeplastice.ro]

2. reddit.com [reddit.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15481046?utm_src=pdf-custom-synthesis
https://revmaterialeplastice.ro/pdf/OLARU%20R%204.pdf
https://www.reddit.com/r/Physics/comments/1d6s5y/how_to_assign_vibrational_modes_to_raman_spectrum/
https://www.researchgate.net/figure/H-NMR-spectrum-of-PVB-1-in-CD-2-Cl-2-color-figure-available-online_fig3_263301147
https://www.researchgate.net/figure/Raman-spectra-of-a-neat-polyvinyl-butyral-PVB-and-b-05-and-c-15-wt-loading-of_fig3_329711637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15481046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 5. research.tue.nl [research.tue.nl]

 To cite this document: BenchChem. [Leitfaden zur Validierung der PVB-Struktur: Ein
Vergleich spektroskopischer und anderer analytischer Methoden]. BenchChem, [2025].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b15481046#spektroskopische-methoden-zur-
validierung-der-pvb-struktur]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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